molecular formula C10H11FO2 B2748013 2-Fluoro-3-(propan-2-yl)benzoic acid CAS No. 1369805-45-7

2-Fluoro-3-(propan-2-yl)benzoic acid

Cat. No. B2748013
CAS RN: 1369805-45-7
M. Wt: 182.194
InChI Key: LSPSVPIJTNNZMS-UHFFFAOYSA-N
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Description

2-Fluoro-3-(propan-2-yl)benzoic acid is an aromatic organic compound . It has a molecular weight of 182.19 . The compound is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C10H11FO2 . The InChI code for the compound is 1S/C10H11FO2/c1-6(2)7-4-3-5-8(9(7)11)10(12)13/h3-6H,1-2H3,(H,12,13) .

It is stored at room temperature . More specific physical and chemical properties are not detailed in the available resources.

Scientific Research Applications

Molecular Logic System Applications

A novel fluorophore has been synthesized, which demonstrates potential as a pH-controlled molecular switch. This compound also functions as a protic solvent polarity sensor and can be completely quenched by Hg2+ ions, indicating its application in multiple-mode molecular logic systems (Zhang et al., 2008).

Fluorescence Probes for Reactive Oxygen Species

Newly designed fluorescence probes like HPF and APF can detect highly reactive oxygen species and differentiate specific species. These probes react with certain reactive oxygen species, offering utility in various biological and chemical applications (Setsukinai et al., 2003).

Photoalignment in Liquid Crystals

Certain prop-2-enoates derived from fluorinated benzoic acids demonstrate excellent photoalignment capabilities in nematic liquid crystals. The study highlights the influence of fluoro-substituents and the molecular structure of the alignment material on liquid crystal photoalignment, relevant for LCD applications (Hegde et al., 2013).

Analytical Methods in Oilfield Applications

Fluorobenzoic acids, including derivatives like 2-Fluoro-3-(propan-2-yl)benzoic acid, are essential chemical tracers in hydrothermal, geothermal, leaching, and oilfield applications. These tracers help investigate fluid flow paths in oil reservoirs, with their detection limits being crucial for enhanced oil recovery processes (Kumar & Sharma, 2021).

Groundwater and Soil Tracing

Fluorinated derivatives of benzoic acid have been validated as nonreactive water tracers in various environments, including soil and groundwater. Their performance is comparable to bromide, a standard nonreactive tracer, making them suitable for environmental and hydrological studies (Bowman & Gibbens, 1992).

Liquid Crystal Applications

Fluorobenzoic acids, including their derivatives, play a significant role in the formation and stability of liquid crystals. Their molecular modifications impact the thermal stability and mesophase formation in liquid crystals, which is crucial for display technologies and materials science (Wei et al., 2013).

Safety and Hazards

The compound is classified as an irritant . It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H303, H315, H319, H333, and H335, indicating potential hazards upon contact, ingestion, and inhalation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-fluoro-3-propan-2-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-6(2)7-4-3-5-8(9(7)11)10(12)13/h3-6H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSPSVPIJTNNZMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1369805-45-7
Record name 2-fluoro-3-(propan-2-yl)benzoic acid
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